2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one
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Overview
Description
2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of furan and chromenone. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one can be achieved through various methods. One common approach involves the condensation of 2-methyl-4H-chromen-4-one with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc chloride can be employed to facilitate the condensation reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)vinyl-4H-3,1-benzoxazin-4-one
- 2-(Furan-2-yl)vinyl-4H-3,1-benzothiazine-4-one
Uniqueness
2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one is unique due to its combined furan and chromenone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C15H10O3 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C15H10O3/c16-14-10-12(8-7-11-4-3-9-17-11)18-15-6-2-1-5-13(14)15/h1-10H/b8-7+ |
InChI Key |
WVSMOAULVHHPAA-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=CO3 |
Origin of Product |
United States |
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